molecular formula C10H13N B1596325 4-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 28971-03-1

4-Methyl-5,6,7,8-tetrahydroquinoline

Cat. No. B1596325
Key on ui cas rn: 28971-03-1
M. Wt: 147.22 g/mol
InChI Key: LGYCOYCCCKHXGC-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

Using the general method of F. W. Vierhapper and E. L. Eliel (J. Org. Chem., 1975, 40, 2729), a solution of 4.97 g (34.7 mmol) of lepidine in 35 mL of trifluoroacetic acid was shaken with 580 mg of platinum oxide under 50 psi of hydrogen for 18 h. After filtering off the catalyst, the solution was concentrated to about 20 mL and diluted with 25 mL of water. The aquous solution was chilled in ice, and basified carefully with 35 mL of 50% aqueous sodium hydroxide. The aqeuous layer was then extracted with 4×50 mL of diethyl ether. The organic layers were dried over potassium hydroxide, decanted, and concentrated to yield 4.7 g (92% yield) of 4-methyl-5,6,7,8-tetrahydroquinoline as an amber oil.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]([CH3:5])=[CH:3][CH:2]=1.[H][H]>FC(F)(F)C(O)=O.[Pt]=O>[CH3:5][C:4]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=2[N:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
4.97 g
Type
reactant
Smiles
N1=CC=C(C)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
35 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
580 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to about 20 mL
ADDITION
Type
ADDITION
Details
diluted with 25 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
The aquous solution was chilled in ice
EXTRACTION
Type
EXTRACTION
Details
The aqeuous layer was then extracted with 4×50 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over potassium hydroxide
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=NC=2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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